D-グルコース-5-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

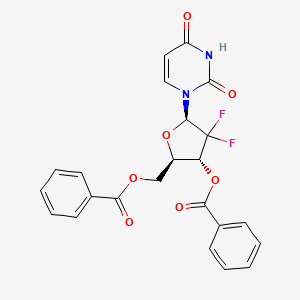

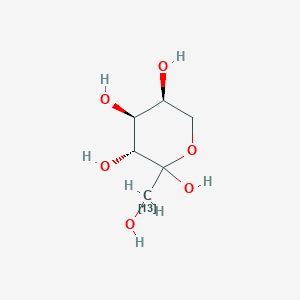

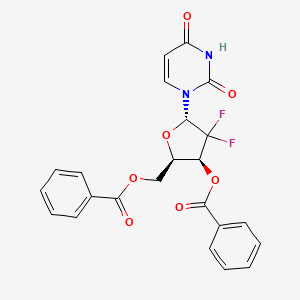

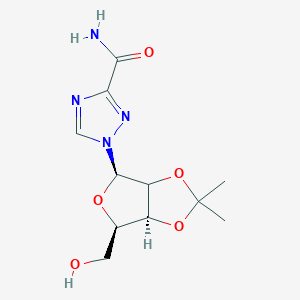

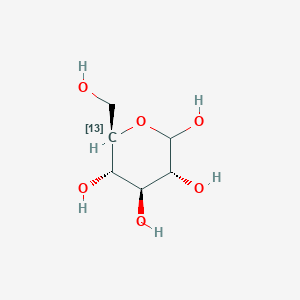

D-Glucose-5-13C, also known as D-Glucose-5-13C, is a useful research compound. Its molecular formula is C₅¹³CH₁₂O₆ and its molecular weight is 181.15. The purity is usually 95%.

BenchChem offers high-quality D-Glucose-5-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucose-5-13C including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

代謝フラックス解析

D-グルコース-5-13Cは、13C代謝フラックス解析(13C-MFA)で使用されます {svg_1}. この技術は、細胞内代謝を理解し、病態生理学的メカニズムを明らかにする上で重要な役割を果たします {svg_2}. 実験、分析、数学において多様性を備えた手法ファミリーへと進化してきました {svg_3}.

神経細胞の生理学的調査

神経細胞の生理学的調査におけるthis compoundの応用がレビューされました {svg_4}. 代謝物の生体内変換速度、酵素反応速度、異なる区画間の輸送速度などの理解に役立ちます {svg_5}.

代謝トレーサー研究

This compoundなどの同位体標識グルコースは、代謝トレーサー研究で使用されてきました {svg_6}. これらの研究は、生物学的システム内の代謝経路とその相互作用を理解するのに役立ちます {svg_7}.

脂肪酸合成

This compoundは、新規脂肪酸合成に使用されます {svg_8} {svg_9}. 脂肪酸の合成に関与する代謝経路を追跡するのに役立ちます {svg_10} {svg_11}.

最小培地試薬

This compoundは、最小培地試薬として機能します {svg_12}. 微生物の代謝活性を研究するための生育培地で使用されます {svg_13}.

研究における出発物質

This compoundは、さまざまな研究用途で出発物質として使用されます {svg_14}. さらなる研究のために他の化合物の合成に使用されます {svg_15}.

内部標準

This compoundは、さまざまな分析技術で内部標準として使用されます {svg_16}. サンプル中の他の化合物を正確に定量化するのに役立ちます {svg_17}.

細胞懸濁液と組換えタンパク質生産

This compoundは、細胞懸濁液と組換えタンパク質生産に使用されます {svg_18}. 懸濁培養における細胞の増殖と維持に必要な栄養素を提供します {svg_19}.

作用機序

Safety and Hazards

将来の方向性

Hyperpolarized 13C MRI, which uses D-Glucose-5-13C, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . It has potential roles and emerging clinical applications in various fields, including oncology, diabetes, and heart disease, as well as metabolic diseases of the liver and kidney .

生化学分析

Biochemical Properties

D-Glucose-5-13C plays a crucial role in biochemical reactions, particularly in glycolysis and the citric acid cycle. It interacts with several enzymes, including hexokinase, which phosphorylates glucose to glucose-6-phosphate, and phosphoglucose isomerase, which converts glucose-6-phosphate to fructose-6-phosphate . These interactions are essential for the proper functioning of cellular metabolism and energy production. Additionally, D-Glucose-5-13C can be used to study the activity of glucose transporters and other proteins involved in glucose uptake and utilization.

Cellular Effects

D-Glucose-5-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the activity of key signaling molecules such as insulin, which regulates glucose uptake and metabolism in cells . By tracing the incorporation of D-Glucose-5-13C into cellular metabolites, researchers can gain insights into how glucose metabolism impacts cellular functions and overall cell health. This compound is particularly useful in studying the metabolic changes in cancer cells, where glucose metabolism is often altered.

Molecular Mechanism

At the molecular level, D-Glucose-5-13C exerts its effects through binding interactions with enzymes and transporters involved in glucose metabolism. For example, it binds to hexokinase, initiating the first step of glycolysis . This binding leads to the phosphorylation of glucose, which is a critical step in glucose utilization. Additionally, D-Glucose-5-13C can influence gene expression by modulating the activity of transcription factors that respond to changes in glucose levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Glucose-5-13C can change over time due to its stability and degradation. Studies have shown that D-Glucose-5-13C remains stable under standard laboratory conditions, allowing for accurate metabolic tracing over extended periods . Long-term studies may reveal changes in cellular function as cells adapt to the presence of the labeled glucose. These temporal effects are important for understanding the dynamic nature of glucose metabolism in different biological contexts.

Dosage Effects in Animal Models

The effects of D-Glucose-5-13C vary with different dosages in animal models. At low doses, it can be used to trace metabolic pathways without significantly altering cellular functions . At high doses, D-Glucose-5-13C may exhibit toxic effects or cause metabolic imbalances. Researchers must carefully optimize the dosage to ensure accurate and meaningful results in metabolic studies.

Metabolic Pathways

D-Glucose-5-13C is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the citric acid cycle . It interacts with enzymes such as glucose-6-phosphate dehydrogenase and pyruvate kinase, which play key roles in these pathways. By tracing the flow of D-Glucose-5-13C through these pathways, researchers can gain insights into the regulation of metabolic flux and the production of key metabolites.

Transport and Distribution

Within cells and tissues, D-Glucose-5-13C is transported and distributed by glucose transporters and binding proteins . These transporters facilitate the uptake of glucose into cells, where it can be utilized for energy production and biosynthesis. The distribution of D-Glucose-5-13C within tissues can provide valuable information about glucose metabolism in different organs and tissues.

Subcellular Localization

D-Glucose-5-13C is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of D-Glucose-5-13C is crucial for elucidating its role in cellular metabolism and energy production.

特性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-XCIUHENGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

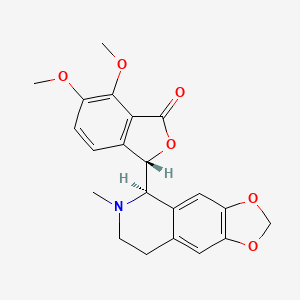

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)